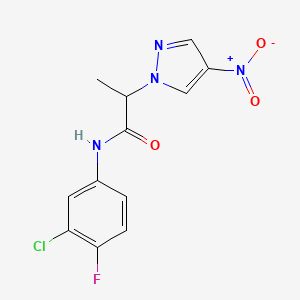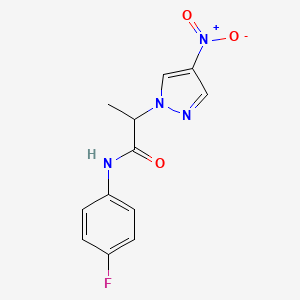
N-(3-chloro-4-fluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide
Übersicht
Beschreibung
N-(3-chloro-4-fluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide, also known as CFNP, is a synthetic compound that has gained attention in the scientific community for its potential use in medical research.
Wirkmechanismus
N-(3-chloro-4-fluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide works by targeting the AKT/mTOR signaling pathway, which is involved in cell growth and survival. N-(3-chloro-4-fluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide inhibits the activity of AKT and mTOR, leading to the inhibition of cell growth and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(3-chloro-4-fluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide has been found to have significant anti-tumor activity in various cancer cell lines. In addition, N-(3-chloro-4-fluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide has been shown to inhibit the growth of cancer cells in vivo, suggesting its potential use as an anti-cancer agent. N-(3-chloro-4-fluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide has also been found to have low toxicity in normal cells, indicating its potential as a safe and effective anti-cancer drug.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(3-chloro-4-fluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide is its ability to inhibit the growth of cancer cells in various cancer cell lines. However, N-(3-chloro-4-fluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide has limitations in terms of its solubility and stability, which can affect its effectiveness in lab experiments. In addition, further studies are needed to determine the optimal dosage and administration of N-(3-chloro-4-fluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide for its use as an anti-cancer agent.
Zukünftige Richtungen
There are several future directions for N-(3-chloro-4-fluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide research, including the development of more effective and stable formulations of N-(3-chloro-4-fluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide, the investigation of N-(3-chloro-4-fluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide's potential use in combination with other anti-cancer agents, and the exploration of N-(3-chloro-4-fluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide's potential use in other diseases such as Alzheimer's and Parkinson's disease.
In conclusion, N-(3-chloro-4-fluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide has shown promising results in medical research as an anti-cancer agent with low toxicity in normal cells. Further studies are needed to determine the optimal dosage and administration of N-(3-chloro-4-fluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide, as well as its potential use in other diseases.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-4-fluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide has been investigated for its potential use in medical research, particularly in the field of cancer treatment. Studies have shown that N-(3-chloro-4-fluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide has anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer. N-(3-chloro-4-fluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Eigenschaften
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-(4-nitropyrazol-1-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClFN4O3/c1-7(17-6-9(5-15-17)18(20)21)12(19)16-8-2-3-11(14)10(13)4-8/h2-7H,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUBYTVASIHQQJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=C(C=C1)F)Cl)N2C=C(C=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClFN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 4-(1',3',4,6-tetraoxo-3-phenyl-1',3',3a,4,6,6a-hexahydrospiro[furo[3,4-c]pyrrole-1,2'-inden]-5(3H)-yl)benzoate](/img/structure/B4304943.png)
![N-(1-ethyl-1-methylprop-2-yn-1-yl)-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4304946.png)
![ethyl 3-(4-methylphenyl)-3-{[(4-nitrophenyl)sulfonyl]amino}propanoate](/img/structure/B4304948.png)
![2-[(4,6-dimethylpyrimidin-2-yl)thio]-N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B4304949.png)
![2-[(4-hydroxypyrimidin-2-yl)thio]-N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B4304957.png)
![3-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-3-(3-chlorophenyl)propanoic acid](/img/structure/B4304962.png)
![ethyl 4-(2,5-dimethylphenyl)-6-{[(4-methoxyphenyl)thio]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B4304965.png)
![N-(3-bromophenyl)-4-oxo-3,4,7,8-tetrahydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-2-carboxamide](/img/structure/B4304966.png)
![methyl 5-oxo-2,3-dihydro-5H-imidazo[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B4304978.png)
![N-[4-(acetylamino)phenyl]-2-(4-nitro-1H-pyrazol-1-yl)propanamide](/img/structure/B4304995.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide](/img/structure/B4305000.png)

![2-{[2-(4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4305009.png)
